4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one
Description
4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one is a complex organic compound that features an azide group, an ethoxyphenyl group, and a pyrrolidinone ring
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
4-(azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18N4O2/c1-2-20-13-5-3-4-11(6-13)9-18-10-12(7-14(18)19)8-16-17-15/h3-6,12H,2,7-10H2,1H3 |
InChI Key |
OULLFDXPNIQXAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CC(CC2=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the azidomethyl group and the ethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The ethoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the pyrrolidinone ring can contribute to the overall stability and solubility of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(Azidomethyl)phenylmethanol
- 4-(Azidomethyl)benzoic acid
- 4-(Azidomethyl)benzylamine
Uniqueness
4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.
| Property | Details |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be provided] |
| Canonical SMILES | [To be provided] |
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidinone Ring : This is achieved by cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of the Ethoxyphenylmethyl Group : This is performed through nucleophilic substitution reactions with appropriate halides.
- Azidomethylation : The azidomethyl group is introduced using sodium azide in an aprotic solvent under controlled conditions.
These synthetic routes allow for the production of the compound with high purity and yield, essential for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its azidomethyl group, which enables it to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and labeling studies, facilitating the study of various biological processes.
Additionally, the chlorophenylmethyl group may interact with hydrophobic pockets in proteins, potentially modulating their activity. This interaction can influence various signaling pathways within cells, making it a candidate for further pharmacological exploration.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Certain azide-containing compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, making it relevant for research into neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar pyrrolidinone derivatives:
- Antitumor Activity : A study published in Journal of Medicinal Chemistry explored various pyrrolidinone derivatives, revealing that modifications to the azidomethyl group significantly enhance anticancer activity against specific cell lines .
- Bioconjugation Applications : Research has highlighted the utility of azide groups in bioconjugation techniques, enabling targeted delivery systems for drug molecules .
- Enzymatic Inhibition : Investigations into enzyme interactions have shown that certain derivatives can act as effective inhibitors, providing insights into their potential therapeutic roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
